Methanol--ethenylbenzene (2/1)
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Methanol–ethenylbenzene (2/1) can be synthesized through a process involving the reaction of methanol with ethenylbenzene under specific conditions. One common method involves the use of a catalyst to facilitate the reaction. The reaction typically occurs at elevated temperatures and pressures to ensure the proper formation of the compound.
Industrial Production Methods
In an industrial setting, the production of methanol–ethenylbenzene (2/1) involves large-scale reactors where methanol and ethenylbenzene are combined in the presence of a catalyst. The reaction conditions are carefully controlled to optimize yield and purity. The resulting product is then purified through distillation or other separation techniques to remove any unreacted starting materials and by-products.
Chemical Reactions Analysis
Types of Reactions
Methanol–ethenylbenzene (2/1) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reaction conditions.
Reduction: Reduction reactions can convert the compound into other derivatives.
Substitution: The aromatic ring of ethenylbenzene allows for electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) and nitric acid (HNO₃).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of aldehydes or carboxylic acids, while substitution reactions can introduce various functional groups onto the aromatic ring.
Scientific Research Applications
Methanol–ethenylbenzene (2/1) has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds.
Biology: The compound can be used in studies involving cell signaling and metabolic pathways.
Medicine: Research into its potential therapeutic effects and interactions with biological systems is ongoing.
Industry: It is used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism by which methanol–ethenylbenzene (2/1) exerts its effects involves interactions with molecular targets and pathways. The compound can interact with enzymes and receptors, influencing various biochemical processes. For example, methanol can be metabolized by alcohol dehydrogenase to formaldehyde, which then undergoes further reactions. Ethenylbenzene can participate in polymerization reactions, forming polystyrene and other materials.
Comparison with Similar Compounds
Similar Compounds
Ethanol–ethenylbenzene (2/1): Similar to methanol–ethenylbenzene (2/1), but with ethanol instead of methanol.
Methanol–propylbenzene (2/1): A compound where propylbenzene replaces ethenylbenzene.
Methanol–ethylbenzene (2/1): Ethylbenzene is used instead of ethenylbenzene.
Uniqueness
Methanol–ethenylbenzene (2/1) is unique due to the specific combination of methanol and ethenylbenzene, which imparts distinct chemical and physical properties. The presence of both an alcohol and an aromatic compound allows for a wide range of chemical reactions and applications, making it a versatile compound in various fields.
Properties
CAS No. |
444843-36-1 |
---|---|
Molecular Formula |
C10H16O2 |
Molecular Weight |
168.23 g/mol |
IUPAC Name |
methanol;styrene |
InChI |
InChI=1S/C8H8.2CH4O/c1-2-8-6-4-3-5-7-8;2*1-2/h2-7H,1H2;2*2H,1H3 |
InChI Key |
MFUQZJSQKNJAAB-UHFFFAOYSA-N |
Canonical SMILES |
CO.CO.C=CC1=CC=CC=C1 |
Origin of Product |
United States |
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